2-(3-(3-chlorophenyl)ureido)-N-(cyclohexylmethyl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-N-(cyclohexylmethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c19-13-7-4-8-14(9-13)21-17(25)23-18-22-15(11-26-18)16(24)20-10-12-5-2-1-3-6-12/h4,7-9,11-12H,1-3,5-6,10H2,(H,20,24)(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBVIMWXNWXJQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-(3-Chlorophenyl)ureido)-N-(cyclohexylmethyl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole derivative family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and cardioprotective applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H19ClN4OS
- Molecular Weight : 348.87 g/mol
The biological activity of thiazole derivatives, including this compound, is often attributed to their ability to interact with specific biological targets such as enzymes and receptors. The mechanism of action may involve:
- Inhibition of Enzyme Activity : Thiazole compounds are known to inhibit various enzymes, which can lead to altered cellular processes.
- Modulation of Receptor Function : Binding to specific receptors can affect signaling pathways crucial for cell proliferation and survival.
- Interference with DNA Replication : Some thiazole derivatives exhibit properties that can disrupt DNA synthesis, contributing to their anticancer effects.
Anticancer Activity
Several studies have evaluated the anticancer potential of thiazole derivatives. The following table summarizes findings related to the cytotoxic effects of this compound against various cancer cell lines:
These results indicate that the compound exhibits significant cytotoxicity across different cancer types, suggesting a broad-spectrum anticancer activity.
Cardioprotective Effects
Research has indicated that certain thiazole compounds possess cardioprotective properties. For instance, they have shown potential in protecting myocardial cells from apoptosis, which is critical in preventing heart diseases . The compound's ability to inhibit apoptotic pathways suggests its utility in treating conditions associated with cardiac cell death.
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study demonstrated that derivatives similar to this compound exhibited strong inhibition of tumor growth in vitro and in vivo models. The study highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, leading to increased cell death .
- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound with target proteins involved in cancer progression. Molecular docking simulations indicated strong interactions with proteins like Rab7b, which plays a role in endosomal trafficking and has implications in cancer metastasis .
- Toxicity and ADME Properties : Preliminary assessments using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest favorable pharmacokinetic properties for this compound, indicating its potential for further development as a therapeutic agent.
Chemical Reactions Analysis
Synthetic Pathway and Key Reactions
The compound’s synthesis involves multi-step reactions to construct the thiazole core, introduce the ureido group, and attach the cyclohexylmethyl carboxamide moiety. Key steps include:
Thiazole Ring Formation
-
Method : Likely synthesized via Hantzsch thiazole synthesis or cyclization of thiourea derivatives with α-haloketones .
-
Example Reaction :
The thiazole-4-carboxylic acid precursor is formed, which is subsequently functionalized .
Carboxamide Formation
-
Reagents : Cyclohexylmethylamine reacts with thiazole-4-carbonyl chloride or activated ester (e.g., NHS ester) under basic conditions (e.g., DIPEA, DMF) .
Reaction Conditions and Optimization
Stability and Reactivity
-
Hydrolysis Sensitivity : The urea linkage may hydrolyze under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming 3-chloroaniline and a thiazole amine derivative .
-
Thermal Stability : Stable at room temperature but degrades above 150°C, as indicated by thermogravimetric analysis of analogous thiazoles .
-
Light Sensitivity : No significant photodegradation reported, though aromatic ureas generally require protection from prolonged UV exposure .
Side Reactions and Byproducts
-
Competitive Cyclization : During ureido coupling, intramolecular cyclization may occur if the amine group is unprotected, leading to imidazolidinone byproducts .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve carboxamide coupling efficiency but may promote racemization in chiral intermediates .
Spectroscopic Characterization
-
1^11H NMR : Key peaks include:
-
IR : Strong bands at 1680 cm (amide C=O), 1645 cm (urea C=O), and 1540 cm (thiazole C=N) .
Industrial-Scale Considerations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ureido-Thiazole Derivatives ()
Compound 10f (yield: 89.1%, ESI-MS: 514.2 [M+H]⁺) shares the 3-chlorophenyl ureido group with the target compound but includes a piperazinyl-acetate ester. The ester group in 10f may confer metabolic instability compared to the target’s carboxamide, which is more resistant to hydrolysis .
Data Tables
Table 1: Key Parameters of Ureido-Thiazole Derivatives
Research Findings and Implications
- The 3-chlorophenyl group may enhance binding via halogen interactions .
- Metabolic Stability : The carboxamide group in the target compound likely improves metabolic stability over ester-containing analogs (e.g., 10f ), which are prone to hydrolysis in vivo .
- Synthetic Challenges : Introducing the cyclohexylmethyl group may require optimized coupling conditions to avoid steric hindrance, as seen in bulky substituent syntheses () .
Q & A
Q. What are the standard synthetic routes for 2-(3-(3-chlorophenyl)ureido)-N-(cyclohexylmethyl)thiazole-4-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis or coupling reactions.
- Step 2 : Introduction of the urea linkage through reaction of an isocyanate intermediate with 3-chloroaniline.
- Step 3 : Amidation with cyclohexylmethylamine under coupling agents like EDCI/HOBt in aprotic solvents (e.g., DMF) .
Optimization focuses on yield and purity by adjusting temperature (60–80°C), solvent polarity, and catalyst ratios. Green chemistry principles, such as using continuous flow reactors, can reduce waste .
Q. Which analytical techniques are critical for structural validation of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms connectivity of the thiazole, urea, and cyclohexylmethyl groups. 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : Determines 3D conformation, especially urea-thiazole dihedral angles, critical for binding studies .
Q. What in vitro assays are used for preliminary biological activity screening?
- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Anti-inflammatory : ELISA-based inhibition of COX-2 or TNF-α in macrophage models .
- Enzyme Inhibition : Fluorescence polarization assays for kinase or protease targets .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
Discrepancies may arise from:
- Assay Variability : Differences in cell lines, incubation times, or serum concentrations. Standardize protocols using guidelines like NIH’s Assay Guidance Manual.
- Compound Purity : Validate purity (>95%) via HPLC and control for degradation products .
- Structural Analogues : Compare activity with structurally similar compounds (e.g., ’s Table 1) to identify SAR trends .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
- Lipophilicity Adjustment : Introduce polar groups (e.g., sulfonamides) to improve solubility without compromising thiazole ring stability .
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., urea hydrolysis) and employ prodrug strategies .
- Bioavailability : Nanoformulation (e.g., liposomes) enhances oral absorption, as demonstrated for analogous thiazole derivatives .
Q. How can molecular docking and dynamics simulations elucidate the mechanism of action?
- Target Identification : Screen against databases (e.g., PDB) to prioritize targets like kinases or GPCRs.
- Docking Studies : Use AutoDock Vina to model binding poses, focusing on urea-thiazole interactions with catalytic residues (e.g., ATP-binding pockets) .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions .
Q. What methods address synthetic challenges in scaling up production for preclinical trials?
- Process Intensification : Transition from batch to flow chemistry for safer handling of exothermic steps (e.g., urea formation) .
- Quality by Design (QbD) : DOE (Design of Experiments) identifies critical parameters (e.g., stoichiometry, mixing speed) to ensure reproducibility .
Q. How do researchers differentiate this compound’s activity from structural analogs?
- Comparative SAR Studies : Synthesize analogs with variations (e.g., substituents on the chlorophenyl group) and test in parallel assays. ’s Table 1 provides a template .
- Selectivity Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects .
Methodological Considerations
- Data Reproducibility : Archive raw spectral data (NMR, MS) in repositories like Zenodo for peer validation.
- Ethical Compliance : Adhere to OECD guidelines for in vivo testing and cytotoxicity thresholds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
